4-Butoxybenzaldehyde

Descripción

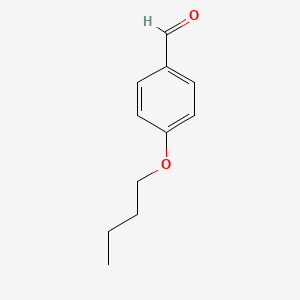

Structure

3D Structure

Propiedades

IUPAC Name |

4-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWMNHADTZZHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063992 | |

| Record name | Benzaldehyde, 4-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Butoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5736-88-9 | |

| Record name | 4-Butoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-butoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OP1TZF294 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Butoxybenzaldehyde CAS number 5736-88-9

An In-depth Technical Guide to 4-Butoxybenzaldehyde (CAS 5736-88-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 5736-88-9), a versatile aromatic aldehyde. It details its physicochemical properties, synthesis, applications in research and development, and essential safety and handling protocols. The information is curated for professionals in the chemical and pharmaceutical sciences, with a focus on practical, data-driven insights.

This compound is an organic compound classified as an aromatic aldehyde. It presents as a colorless to light yellow or dark orange liquid with a pungent, aromatic odor.[1][2] Its structure, featuring a butoxy group at the para position of a benzaldehyde (B42025) ring, makes it a valuable intermediate in various organic syntheses.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5736-88-9 | [1][2][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][4][5] |

| Molecular Weight | 178.23 g/mol | [6] |

| Appearance | Colorless to light yellow/dark orange liquid | [1][2][4] |

| Odor | Pungent, aldehyde-like | [2][4][7] |

| Boiling Point | 285 °C (lit.) | [8] |

| 148 - 149 °C @ 10 mmHg | [2][7] | |

| Density | 1.031 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.539 (lit.) | |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |

| Solubility | Moderately soluble in water; soluble in ethanol (B145695) and ether. | [1] |

| Vapor Density | 6.1 |[2][7] |

Spectroscopic Information Spectroscopic data for this compound is available, providing crucial information for structural confirmation and purity analysis.

-

NMR Spectroscopy : Both ¹H NMR and ¹³C NMR data are available, confirming the molecular structure. Key ¹H NMR signals include peaks for the aldehyde proton (~9.89 ppm), aromatic protons (7.00-7.84 ppm), and the butoxy group protons (1.01-4.06 ppm).[9][10]

-

Mass Spectrometry (MS) : GC-MS data shows characteristic fragmentation patterns, with major peaks observed at m/z 178, 122, and 121.[6]

-

Infrared Spectroscopy (IR) : IR spectra show characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H bonds.[6][11]

Synthesis and Reactivity

This compound is typically synthesized via the Williamson ether synthesis. This involves the reaction of p-hydroxybenzaldehyde with a butyl halide, such as 1-bromobutane (B133212), in the presence of a base.[9] The aldehyde functional group makes the compound reactive in condensation reactions and as an electrophile.[1]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a critical building block and intermediate in the synthesis of more complex molecules, finding applications in pharmaceuticals, fine chemicals, and materials science.[1][3][12]

-

Pharmaceutical Synthesis : It is used as a precursor for active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione and 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[9]

-

Enzyme Inhibition Studies : Research has shown that this compound acts as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production.[9] This suggests its potential as a lead compound for developing agents related to pigmentation disorders.

-

Material Science : Its structural properties are relevant for the development of liquid crystals and polymers.[3]

-

Fragrance and Flavoring : The compound is also used as a flavoring agent or fragrance component in certain applications.[1]

Caption: Key application areas of this compound as a synthetic intermediate.

Safety and Handling

While not classified as acutely hazardous, this compound is an irritant and requires careful handling in a laboratory setting.[4][6][13]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Handling and Storage:

-

Handling : Use in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as oxidizing agents.[2] The compound may darken upon storage without a loss in purity.

First Aid Measures:

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[2][4]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

-

Ingestion : Do NOT induce vomiting. Drink plenty of water. Call a physician immediately.[4][7]

Caption: Recommended safety and first aid workflow for handling the compound.

Experimental Protocols

Synthesis of this compound [9] This protocol describes a typical lab-scale synthesis.

-

Materials :

-

p-Hydroxybenzaldehyde (35 g, 287 mmol)

-

1-Bromobutane (30.92 mL, 287 mmol)

-

Anhydrous Potassium Carbonate (118.83 g, 860 mmol)

-

N,N-Dimethylformamide (DMF, 750 mL)

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure :

-

Dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF in a round-bottomed flask equipped with a reflux condenser and magnetic stirrer.

-

Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.

-

Add anhydrous potassium carbonate to the mixture.

-

Heat the reaction to 70 °C and stir for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with excess water and perform an extraction with ethyl acetate.

-

Purify the crude product using silica (B1680970) gel column chromatography (eluent: petroleum ether/ethyl acetate, 20:1) to yield this compound as a brown oil (95% yield).

-

Example Condensation Reaction: Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione This protocol illustrates the reactivity of the aldehyde group. While the full detailed methodology is proprietary to the cited research, the general approach involves a condensation reaction.

-

General Principle : this compound is reacted with androsta-1,4-diene-3,17-dione (B159171) in the presence of a catalyst (typically a base like potassium hydroxide (B78521) or a Lewis acid) in a suitable solvent (e.g., ethanol). The reaction involves the nucleophilic attack of the enolate of the dione (B5365651) onto the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone product. The specific conditions (temperature, reaction time, catalyst) would be optimized for this transformation.

References

- 1. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 5736-88-9 | Benchchem [benchchem.com]

- 6. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]

- 10. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR spectrum [chemicalbook.com]

- 11. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]

- 12. chemscene.com [chemscene.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

4-Butoxybenzaldehyde chemical structure

An In-depth Technical Guide to 4-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable aromatic aldehyde in organic synthesis and various industrial applications. This document details its chemical structure, physical and chemical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on providing actionable information for research and development professionals.

This compound is an organic compound characterized by a benzaldehyde (B42025) ring substituted with a butoxy group at the para position.[1] This structure imparts both aromatic and aldehydic reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 5736-88-9[2] |

| Molecular Formula | C₁₁H₁₄O₂[2] |

| Molecular Weight | 178.23 g/mol [2] |

| SMILES | CCCCOC1=CC=C(C=C1)C=O[2] |

| InChI | InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3[2] |

| Synonyms | p-Butoxybenzaldehyde, Benzaldehyde, 4-butoxy-[1][2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Appearance | Colorless to light yellow, clear | [1] |

| Boiling Point | 285 °C (lit.) | [3][4] |

| Melting Point | 184 °C | [4][5] |

| Density | 1.031 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.539 (lit.) | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δH (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H)[4] |

| ¹³C NMR (125 MHz, CDCl₃) | δC (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7[4] |

| Mass Spectrometry (ESI-MS) | m/z 179.2 ([M + H]⁺)[4] |

| Infrared (IR) Spectroscopy | Available through various databases. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and 1-bromobutane (B133212).[4]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

p-Hydroxybenzaldehyde

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (B1210297)

-

Petroleum Ether

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

100 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[4]

-

Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[4]

-

Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the mixture.[4]

-

Heat the reaction mixture to 70 °C and continue stirring for 20 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Quench the reaction by adding excess water and extract the product with ethyl acetate.[4]

-

Combine the organic phases, wash several times with water, and then dry over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate the solvent using a rotary evaporator.[4]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain this compound as a brown oil.[4]

Caption: Williamson ether synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules due to the reactivity of its aldehyde group.[1]

-

Synthesis of Heterocyclic Compounds: It has been utilized in the synthesis of various heterocyclic compounds, such as 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.[4]

-

Condensation Reactions: It undergoes condensation reactions, for example, with androsta-1,4-diene-3,17-dione (B159171) to form 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione.[4]

-

Enzyme Inhibition Studies: The inhibitory effects of this compound on the diphenolase activity of mushroom tyrosinase have been evaluated, suggesting its potential role in studying enzyme kinetics.[4]

-

Flavor and Fragrance: Due to its aromatic nature, it can be used as a flavoring agent or fragrance component in certain applications.[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

4-Butoxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Butoxybenzaldehyde, a versatile aromatic aldehyde. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in various research and development sectors.

Core Physicochemical Properties

This compound, also known as p-butoxybenzaldehyde, is an organic compound that is liquid at room temperature.[1][2] It is characterized by a butoxy group attached to the para position of a benzaldehyde (B42025) ring.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3][4] |

| CAS Number | 5736-88-9 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.031 g/mL at 25 °C | |

| Boiling Point | 285 °C | |

| Refractive Index | n20/D 1.539 | |

| Purity | Commercially available at ≥98% | [3] |

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a well-established method in organic chemistry.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in acetone.

-

Add potassium carbonate to the solution, which acts as a base.

-

To this mixture, add 1-bromobutane dropwise while stirring.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol: Characterization

Mass Spectrometry (MS):

-

Method: Electron Ionization (EI)

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of this compound (178.23).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the butoxy group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.

Infrared (IR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) or as a thin film.

-

Expected Result: The IR spectrum will display characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the C-O-C ether linkage.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules. Its aldehyde functional group is reactive and participates in numerous chemical transformations, making it a valuable building block for more complex structures, including pharmaceuticals and liquid crystals. In drug development, it can be utilized in the synthesis of novel compounds with potential therapeutic activities.

References

An In-depth Technical Guide to the Synthesis of 4-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-butoxybenzaldehyde, a valuable intermediate in the preparation of various biologically active compounds and materials.[1][2] The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.[3][4][5]

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde (B117250) is deprotonated by a base, typically a carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane (B133212), displacing the bromide to form the desired this compound.[3][6]

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Williamson ether synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxybenzaldehyde (Molar Mass: 122.12 g/mol ) | 35 g (287 mmol) | [6] |

| 1-Bromobutane (Molar Mass: 137.02 g/mol ) | 30.92 mL (287 mmol) | [6] |

| Reagents | ||

| Anhydrous Potassium Carbonate (Molar Mass: 138.21 g/mol ) | 118.83 g (860 mmol) | [6] |

| Solvent | ||

| N,N-dimethylformamide (DMF) | 750 mL | [6] |

| Reaction Conditions | ||

| Temperature | 70 °C | [6] |

| Time | 20 hours | [6] |

| Product | ||

| This compound (Molar Mass: 178.23 g/mol ) | - | [1][7] |

| Yield | 95% | [6] |

| Physical Properties | ||

| Appearance | Clear yellow to orange-red liquid | [6] |

| Boiling Point | 285 °C | [7][8] |

| Density | 1.031 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.539 | [1][8] |

Detailed Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[6]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromobutane

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Equipment:

-

100 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[6]

-

Inert Atmosphere: Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[6]

-

Addition of Base: Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the flask.[6]

-

Reaction: Heat the mixture to 70 °C and continue stirring for 20 hours.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[6] Quench the reaction by adding excess water and then extract the product with ethyl acetate.[6]

-

Extraction and Drying: Combine the organic phases and wash them several times with water.[6] Dry the organic layer over anhydrous sodium sulfate and then filter.[6]

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.[6] This will afford the target compound, this compound, as a brown oil.[6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃) δH (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H).[6]

-

¹³C NMR (125 MHz, CDCl₃) δC (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7.[6]

-

ESI-MS: m/z 179.2 ([M + H]⁺).[6]

Alternative Synthesis Considerations

While the Williamson ether synthesis is the most common method, other approaches can be considered. For instance, phase-transfer catalysis (PTC) can be employed to facilitate the reaction between reactants in immiscible phases.[9][10][11] This technique can sometimes offer milder reaction conditions and improved efficiency.[10] However, for the synthesis of this compound from 4-hydroxybenzaldehyde, the direct Williamson ether synthesis protocol described is highly effective and provides an excellent yield.

References

- 1. This compound 98 5736-88-9 [sigmaaldrich.com]

- 2. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. iajpr.com [iajpr.com]

An In-Depth Technical Guide to 4-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-butoxybenzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and drug discovery. The IUPAC name for p-butoxybenzaldehyde is This compound .[1] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its biological activities, and outlines its applications in the synthesis of bioactive compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is moderately soluble in water but shows greater solubility in organic solvents like ethanol (B145695) and ether. The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Butoxybenzaldehyde, Benzaldehyde (B42025), 4-butoxy- | [1][3] |

| CAS Number | 5736-88-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][4] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Aromatic |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Density | 1.031 g/mL at 25 °C | |

| Boiling Point | 285 °C | |

| Refractive Index | n20/D 1.539 | |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |

| Solubility | Moderately soluble in water; soluble in ethanol and ether |

Table 3: Spectroscopic and Computational Data of this compound

| Identifier | Value | Source(s) |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C=O | [1][3] |

| InChI | InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | [1][3] |

| InChIKey | XHWMNHADTZZHGI-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In the case of this compound, this involves the reaction of 4-hydroxybenzaldehyde (B117250) with an appropriate butyl halide in the presence of a base.

Reaction Scheme:

4-Hydroxybenzaldehyde + 1-Bromobutane (B133212) → this compound

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) and 1-bromobutane (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (3 equivalents) to the mixture.

-

Heat the reaction mixture to 70°C and stir for 20 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding excess water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash several times with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate, 20:1) to obtain this compound as a brown oil.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Biological Activity

Inhibition of Mushroom Tyrosinase

This compound has been identified as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the development of cosmetic and therapeutic agents for hyperpigmentation disorders.

A kinetic study demonstrated that 4-substituted benzaldehydes, including the butoxy derivative, act as classical competitive inhibitors in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). The inhibitory effect is influenced by the nature of the substituent at the 4-position of the benzaldehyde ring.[5][6]

Mechanism of Inhibition:

Caption: Competitive inhibition of tyrosinase by this compound.

While direct evidence for the modulation of specific signaling pathways by this compound in the context of drug development is not yet established, studies on related benzaldehyde derivatives suggest potential interactions. For instance, certain benzaldehydes have been shown to suppress signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells.[7] Furthermore, hydroxybenzaldehydes have been observed to activate the Sonic Hedgehog (Shh) signaling pathway.[8][9] These findings suggest that the benzaldehyde scaffold is a promising starting point for the design of modulators of key cellular signaling cascades.

Applications in Synthesis of Bioactive Molecules

The aldehyde functional group in this compound makes it a versatile intermediate for various chemical transformations, including condensation reactions.[2] It has been utilized in the synthesis of several compounds with potential biological activities.

Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione

This compound is a precursor in the synthesis of this substituted pyridine (B92270) derivative. Pyridine-based compounds are known to exhibit a wide range of pharmacological activities.

Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione

Through a condensation reaction with androsta-1,4-diene-3,17-dione, this compound is used to synthesize this steroidal derivative. Androstane derivatives are a class of steroids with diverse biological functions and are often investigated in the development of new therapeutics.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its demonstrated activity as a tyrosinase inhibitor highlights its potential in the development of agents for dermatological applications. Furthermore, its utility as a synthetic intermediate for more complex bioactive molecules underscores its importance for researchers and professionals in the field of drug discovery and development. Future investigations into the specific signaling pathway modulations of this compound and its derivatives may unveil new therapeutic opportunities.

References

- 1. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5736-88-9: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 4-Butoxybenzaldehyde, a key intermediate in organic synthesis. Detailed experimental protocols for its synthesis and analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. Furthermore, this guide explores the potential role of related benzaldehyde (B42025) compounds in cellular signaling, offering insights for drug development professionals.

Spectral Data of this compound

The following sections summarize the key spectral data for this compound, providing a spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments, respectively.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.89 | s | 1H | - | Aldehyde (-CHO) |

| 7.84 | d | 2H | 8.8 | Aromatic (ortho to -CHO) |

| 7.00 | d | 2H | 8.6 | Aromatic (ortho to -O(CH₂)₃CH₃) |

| 4.06 | t | 2H | 6.3 | -OCH₂- |

| 1.85-1.79 | m | 2H | - | -OCH₂CH₂- |

| 1.57-1.49 | m | 2H | - | -CH₂CH₃ |

| 1.01 | t | 3H | 7.3 | -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | Aldehyde Carbonyl (C=O) |

| 164.2 | Aromatic (C-O) |

| 131.9 | Aromatic (CH, ortho to -CHO) |

| 129.8 | Aromatic (C-CHO) |

| 114.7 | Aromatic (CH, ortho to -O(CH₂)₃CH₃) |

| 68.1 | -OCH₂- |

| 31.0 | -OCH₂CH₂- |

| 19.1 | -CH₂CH₃ |

| 13.7 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2950-2850 | C-H stretch (alkane) |

| 2830-2695 | H-C=O stretch (aldehyde) |

| 1700-1680 | C=O stretch (aromatic aldehyde) |

| 1600, 1580, 1510 | C=C stretch (aromatic ring) |

| 1250-1000 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [2][3]

| m/z | Relative Intensity | Assignment |

| 178 | 63.73 | [M]⁺ (Molecular Ion) |

| 122 | 81.95 | [M - C₄H₈]⁺ |

| 121 | 99.99 | [M - C₄H₉]⁺ |

| 57 | 11.51 | [C₄H₉]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound[1]

Materials:

-

p-Hydroxybenzaldehyde

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve p-hydroxybenzaldehyde and 1-bromobutane in DMF.

-

Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.

-

Add anhydrous potassium carbonate to the mixture.

-

Heat the reaction mixture to 70°C and continue stirring for 20 hours.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction with excess water and extract the product with ethyl acetate.

-

Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) solvent system to afford this compound as a brown oil.

NMR Spectroscopy

Instrumentation:

-

A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use standard acquisition parameters for ¹H NMR.

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard broadband proton-decoupled pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of the neat this compound liquid sample onto the face of a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final value (e.g., 250°C) to ensure elution of the compound.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

Signaling Pathway Involvement of Benzaldehydes

While this compound itself is not extensively studied for its biological activity, related benzaldehyde compounds have been shown to modulate cellular signaling pathways. This is of significant interest to drug development professionals exploring new therapeutic avenues. For instance, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions.[4] Furthermore, studies have shown that benzaldehyde can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[5] Another study has implicated hydroxybenzaldehydes in the activation of the Shh signaling pathway.[6]

The diagram below illustrates a simplified representation of the Sonic Hedgehog (Shh) signaling pathway, which can be modulated by certain benzaldehyde derivatives.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Butoxybenzaldehyde in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxybenzaldehyde, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative public data, this document presents an illustrative solubility profile and outlines detailed experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its utility in various applications, from reaction chemistry to formulation development. For a liquid solute like this compound, solubility in an organic solvent can range from complete miscibility to practical insolubility. This behavior is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be mutually soluble. This compound, with its aromatic ring, ether linkage, and aldehyde functional group, exhibits a moderate polarity that influences its interaction with a range of organic solvents.

Illustrative Solubility Data of this compound

| Solvent | Chemical Formula | Polarity | Expected Solubility at 25°C ( g/100 mL) | Notes |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | > 50 | Expected to be highly soluble due to hydrogen bonding potential. |

| Ethanol | C₂H₅OH | Polar Protic | > 50 | Highly soluble, similar to methanol. |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | > 50 | Good solubility is expected due to dipole-dipole interactions. |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | > 50 | Expected to be a good solvent. |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | > 50 | High solubility is anticipated due to the ether linkage. |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | Nonpolar | < 10 | Limited solubility is expected due to polarity mismatch. |

| Toluene | C₇H₈ | Nonpolar | > 20 | Moderate to good solubility due to the aromatic nature of both compounds. |

| Halogenated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | > 50 | Expected to be a very good solvent. |

| Amides | ||||

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 50 | High solubility is expected. |

| Nitriles | ||||

| Acetonitrile | C₂H₃N | Polar Aprotic | > 50 | Good solubility is anticipated. |

Note: This table is illustrative and intended for guidance. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of this compound in a specific organic solvent, the following isothermal equilibrium method can be employed. This method is a reliable technique for generating accurate solubility data.

Objective:

To determine the concentration of this compound in a saturated solution with a given organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1°C)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a pipette, add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the liquid phase remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact mass of the transferred saturated solution.

-

Dilute the filtered sample with the same organic solvent to a concentration suitable for the analytical method to be used.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or GC method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

4-Butoxybenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 4-Butoxybenzaldehyde (CAS No. 5736-88-9). The following sections detail the physical and chemical properties, hazard identification, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to light yellow or dark orange liquid | [1][2][7] |

| Odor | Aldehyde-like, pungent | [1][2][7] |

| Boiling Point | 148 - 149 °C @ 10 mmHg; 285 °C (lit.) | [1][4][7][8] |

| Density | 1.031 g/mL at 25 °C (lit.) | [4][8] |

| Flash Point | > 109 °C (> 228.20 °F); > 113 °C (closed cup) | [1][4] |

| Refractive Index | n20/D 1.539 (lit.) | [4][8] |

| Vapor Density | 6.1 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

NFPA 704 Rating (estimated):

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1][7][9]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[1][4][9]

-

Do not ingest. If swallowed, seek immediate medical assistance.[7][9]

-

Handle under an inert atmosphere.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1][2][7][9]

-

Store away from incompatible materials such as oxidizing agents and strong bases.[7][9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommended Equipment | Standards and Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1][7][10][11] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][11] |

Emergency Procedures

First-Aid Measures

The following diagrams and protocols outline the immediate steps to be taken in case of exposure.

Caption: First-aid procedures for this compound exposure.

Experimental Protocols: First-Aid

-

Inhalation: Remove the individual from the exposure source to fresh air immediately.[1][2][7] If breathing has stopped, administer artificial respiration.[1][2][7] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1][2][7]

-

Skin Contact: Remove all contaminated clothing and shoes.[1][2][7] Immediately flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention.[1][2][7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[1][2][7] Seek immediate medical attention.[2][7]

-

Ingestion: Do not induce vomiting.[1] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2][7] Seek immediate medical attention.[1][2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1] Use extinguishing measures that are appropriate for the local circumstances and surrounding environment.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][7] Vapors may be heavier than air and can spread along the ground.[1] Containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent) approved, and full protective gear.[1][2][7]

Accidental Release Measures

The following workflow illustrates the steps for managing a spill of this compound.

Caption: Workflow for accidental release and spill cleanup.

Experimental Protocols: Spill Cleanup

-

Personal Precautions: Ensure adequate ventilation and wear proper personal protective equipment as outlined in Section 4.[1][2]

-

Environmental Precautions: Prevent the spill from entering storm sewers, ditches, or other waterways.[1]

-

Containment and Cleanup:

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][7] However, available data indicates that it may cause irritation to the eyes, skin, and respiratory tract.[1][5]

Potential Health Effects:

-

Eye: May cause eye irritation.[1]

-

Skin: May cause skin irritation.[1]

-

Ingestion: May cause irritation of the digestive tract.[1]

-

Inhalation: May cause respiratory tract irritation.[1]

Note: Detailed experimental protocols for the toxicological studies that form the basis of these hazard classifications are not publicly available in the provided search results. These studies are typically conducted by manufacturers according to standardized guidelines (e.g., OECD Test Guidelines) but the full reports are often proprietary.

Disposal Considerations

Chemical waste, including this compound and contaminated materials, must be disposed of in accordance with all applicable local, state, and federal regulations.[9] Do not mix with other waste streams.[11] Leave chemicals in their original containers and handle uncleaned containers as you would the product itself.

This guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 98 5736-88-9 [sigmaaldrich.com]

- 5. This compound | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Sec-butoxybenzaldehyde | C11H14O2 | CID 578344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. ekincikimya.com.tr [ekincikimya.com.tr]

- 11. benchchem.com [benchchem.com]

Commercial Sourcing and Technical Applications of 4-Butoxybenzaldehyde: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercially available 4-Butoxybenzaldehyde. It includes a comparative summary of supplier specifications, detailed experimental protocols for its application in chemical synthesis and biochemical assays, and a visualization of a key synthetic pathway.

Commercial Supplier Specifications

This compound is readily available from several major chemical suppliers. The following table summarizes the key quantitative data for this compound offered by prominent commercial vendors, facilitating the selection of a suitable grade for specific research and development needs.

| Supplier | Product Number | Purity/Assay | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |

| Sigma-Aldrich | 238082 | 98% | Liquid | 285 (lit.)[1][2] | 1.031 (lit.)[1][2] | 1.539 (lit.)[1][2] | 5736-88-9[1][2] |

| TCI America | B0126 | ≥98.0% (GC) | Liquid | 285[3] | 1.031 | 1.539 | 5736-88-9[3] |

| Thermo Scientific (Alfa Aesar) | A15243 | 98% | Liquid | 148 - 149 @ 10 mmHg[4][5] | 1.031 | 1.541 | 5736-88-9[6] |

| Fisher Scientific | AC238082 | 98% | Liquid | 285 | 1.031 | 1.539 | 5736-88-9 |

| Oakwood Chemical | 005341 | 99% | Liquid | 285 | 1.031 | 1.539 | 5736-88-9[7] |

Experimental Protocols

This compound is a versatile building block in organic synthesis and a modulator of enzymatic activity. Below are detailed protocols for two of its common applications.

Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione

This protocol describes a multicomponent reaction for the synthesis of a substituted pyridine (B92270) derivative, a scaffold of interest in medicinal chemistry.

Materials:

-

This compound

-

Malononitrile

-

Cyanothioacetamide

-

Piperidine (B6355638) (catalyst)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of this compound, malononitrile, and cyanothioacetamide in absolute ethanol.

-

Add a catalytic amount of piperidine (e.g., 5 drops) to the mixture.

-

Heat the reaction mixture under reflux for a specified time (typically several hours, monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.[8]

Materials:

-

Mushroom tyrosinase solution (e.g., 500 units/mL in phosphate (B84403) buffer)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 20 mM in phosphate buffer)

-

This compound stock solution (dissolved in DMSO)

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.5)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in DMSO.

-

In a 96-well plate, add 10 µL of each this compound dilution to the respective wells. For the control, add 10 µL of DMSO.

-

Add 170 µL of the L-DOPA substrate solution to each well.

-

To initiate the reaction, add 20 µL of the mushroom tyrosinase solution to each well.

-

Immediately measure the absorbance at 475-492 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) to determine the rate of dopachrome (B613829) formation.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for the synthesis of a substituted pyridine.

Caption: Workflow for the mushroom tyrosinase inhibition assay.

References

- 1. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106282288B - Preparation method of androstane-1, 4-diene-3,17-dione - Google Patents [patents.google.com]

- 8. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Theoretical Properties of 4-Butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 4-Butoxybenzaldehyde (CAS No. 5736-88-9). It is intended to serve as a core resource for researchers, scientists, and professionals in drug development. This document collates critical physicochemical data, predicted computational properties, and detailed experimental protocols for the synthesis and analysis of this compound. Furthermore, it explores the biological significance of this compound as a tyrosinase inhibitor and visualizes its interaction within the melanogenesis signaling pathway, offering insights into its potential applications in pharmacology and medicinal chemistry.

Core Properties of this compound

This compound is an aromatic aldehyde characterized by a butoxy group substituted at the para position of the benzaldehyde (B42025) ring. It is a colorless to pale yellow liquid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is noteworthy that while some databases report a melting point of 184 °C, this is likely erroneous as the compound is consistently described as a liquid at ambient temperatures.[2][3][4] Most sources indicate that the melting point is not applicable or has not been determined.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][5] |

| Molecular Weight | 178.23 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 285 °C (at 760 mmHg) | [3][6] |

| Density | 1.031 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.539 | [6] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [6] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Computed Theoretical Properties

Computational models provide valuable predictions for various chemical descriptors that are pertinent to drug development, such as lipophilicity and bioavailability.

| Property | Value | Source(s) |

| XLogP3 | 2.7 | [7] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Rotatable Bonds | 5 | [8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -60.00 kJ/mol | [9] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the aldehydic proton, aromatic protons, and the protons of the butoxy group. | [4] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the butoxy group. | [4] |

| Infrared (IR) | Characteristic peaks for the C=O stretch of the aldehyde and C-O stretching of the ether. | [4] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [5] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative method for the synthesis of 4-alkoxybenzaldehydes.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde and 1-bromobutane in DMF.

-

Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.

-

Add anhydrous potassium carbonate to the mixture.

-

Heat the reaction mixture to 70 °C and continue stirring for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding excess water and extract the product with ethyl acetate.

-

Combine the organic phases, wash several times with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate, 20:1) to yield this compound.

Purification of this compound

A common impurity in aldehydes is the corresponding carboxylic acid, formed by oxidation. Purification can be achieved by the following methods:

-

Column Chromatography: As described in the synthesis protocol, column chromatography on silica gel is an effective purification method.

-

Bisulfite Adduct Formation: Aldehydes can be purified by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by basification.[9]

NMR Sample Preparation

For accurate NMR analysis of the liquid this compound:

-

Dissolve approximately 20 µL of the purified liquid sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette containing a small plug of glass wool or cotton into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the sample height is adequate for the spectrometer.[6]

Biological Activity and Signaling Pathways

Inhibition of Mushroom Tyrosinase

This compound has been identified as a competitive inhibitor of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis.[2][3] This inhibitory activity suggests its potential as a depigmenting agent in cosmetic or therapeutic applications for hyperpigmentation disorders.

The Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Its expression and activity are regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of tyrosinase and other related proteins, leading to melanin synthesis.[2][9]

The inhibitory action of this compound on tyrosinase directly interferes with this pathway at a critical enzymatic step.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]

- 6. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Butoxybenzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. While the precise historical account of its initial discovery is not well-documented, its synthesis is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This document details the established synthetic methodologies, presents a thorough compilation of its physicochemical and spectroscopic properties, and explores its applications, with a particular focus on its role as a tyrosinase inhibitor in the context of drug development. Experimental protocols and mechanistic insights are provided to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

This compound, also known as p-butoxybenzaldehyde, is an organic compound characterized by a benzaldehyde (B42025) moiety substituted with a butoxy group at the para position.[1] Its molecular structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is more soluble in organic solvents like ethanol (B145695) and ether than in water.[1] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [8] |

| Molecular Weight | 178.23 g/mol | [2][8] |

| CAS Number | 5736-88-9 | [8] |

| Boiling Point | 285 °C (lit.) | [2][9] |

| Density | 1.031 g/mL at 25 °C (lit.) | [2][9] |

| Refractive Index (n20/D) | 1.539 (lit.) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.85-1.79 (m, 2H), 1.57-1.49 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H) | [10] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7 | [10] |

| Mass Spectrometry (EI) | m/z: 178 (M+), 121, 122, 123, 57 | [8] |

| Infrared (IR) | Key absorptions corresponding to C=O (aldehyde), C-O (ether), and aromatic C-H and C=C stretching. | [8] |

Synthesis of this compound